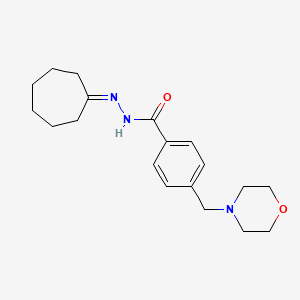

![molecular formula C22H25N5O B5616191 5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoxaline](/img/structure/B5616191.png)

5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves multi-step reactions, including cycloaddition, domino reactions involving C-C bond cleavage, and copper-catalyzed amination. For instance, Sundaram et al. (2007) described a regio- and chemoselective synthesis of substituted imidazo[1,5-a]quinoxalines through cycloaddition, highlighting the diversity of synthetic pathways available for quinoxaline derivatives (Sundaram et al., 2007). Similarly, Yang et al. (2014) developed copper-catalyzed domino reactions for synthesizing quinoxalines, demonstrating the efficiency and versatility of modern synthetic methods (Yang et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including 5-({3-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoxaline, can be explored through various spectroscopic and crystallographic techniques. Techniques such as NMR, IR, and single-crystal X-ray diffraction are commonly used to elucidate the structure, providing insights into the arrangement of atoms and the molecular geometry of these compounds.

Chemical Reactions and Properties

Quinoxaline derivatives are known for their diverse chemical reactivity, which includes electrophilic substitution, lithiation, and halogen-metal exchange reactions. Parra et al. (2001) investigated the reactivity of imidazo[1,2-a]quinoxalines through various reactions, offering a glimpse into the chemical versatility of these compounds (Parra et al., 2001).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, including solubility, melting point, and fluorescence, are crucial for their application in various fields. The synthesis and physical properties of novel fluorescent derivatives of pyrido[2,1:2,3]imidazo[4,5-b]quinoline, as discussed by Rahimizadeh et al. (2010), highlight the importance of these properties in developing new materials with specific applications (Rahimizadeh et al., 2010).

Future Directions

Quinoxalines and their derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research could focus on developing new synthetic strategies for quinoxaline derivatives, investigating their biological activities, and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name |

[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-quinoxalin-5-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O/c28-22(18-7-2-8-19-20(18)24-10-9-23-19)27-12-3-6-17(15-27)21-25-11-13-26(21)14-16-4-1-5-16/h2,7-11,13,16-17H,1,3-6,12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPADOSANQFPLEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)C4=C5C(=CC=C4)N=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5616118.png)

![benzyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B5616134.png)

![methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5616139.png)

![2-{[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5616141.png)

![3-[({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5616143.png)

![(3aR*,6aR*)-2-allyl-5-(2-chloro-3-methylbenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5616154.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]-2-oxo-1-phenylethanone](/img/structure/B5616161.png)

![4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid](/img/structure/B5616164.png)

![N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5616170.png)

![9-ethyl-1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5616178.png)